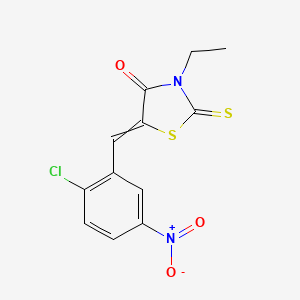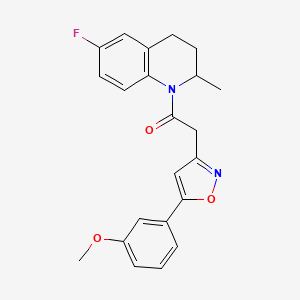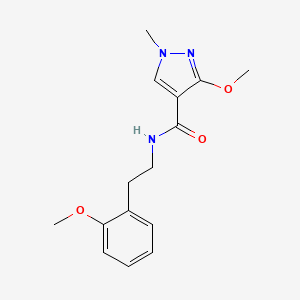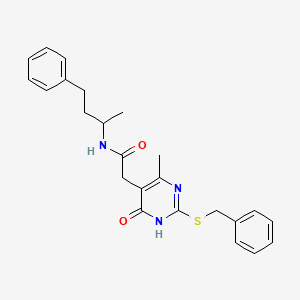
5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives has been a subject of interest due to their potential biological activities. In one study, novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized, which are hybrid molecules combining features of Ciminalum and thiazolidinone. These compounds were evaluated for their anticancer activity and showed promising results against various cancer cell lines, including gastric, colon, and breast cancers. The synthesis involved the creation of a core heterocycle with a significant substituent in the 5 position, which was crucial for the observed anticancer cytotoxicity levels .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a core heterocycle, which is essential for their biological activity. The presence of a 2-chloro-5-nitrophenyl group in the 5 position of the thiazolidinone ring is a common feature among the synthesized compounds. This substituent plays a significant role in the biological activity of these molecules. The structure of these compounds was confirmed using various spectroscopic techniques, ensuring the correct placement of substituents and the integrity of the thiazolidinone core .
Chemical Reactions Analysis
The reactivity of thiazolidinone derivatives is influenced by the substituents attached to the core heterocycle. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which further reacts with nucleophiles to form various heterocyclic compounds. This reactivity allows for the synthesis of N-substituted indole-2-thiols and benzo[b]thiophenes, depending on the nucleophile involved. The reaction conditions and the type of nucleophile used can lead to different products, demonstrating the versatility of thiazolidinone derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and the nature of their substituents. The antibacterial and antifungal activities of these compounds have been tested, indicating that they possess significant biological properties. The electrochemical behavior of these compounds has also been investigated, providing insights into their redox characteristics. These properties are crucial for understanding the potential applications of thiazolidinone derivatives in medicinal chemistry and their interactions with biological systems .
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Research has focused on developing practical synthesis methods for structurally related compounds, demonstrating the versatility and environmental benignity of such processes. For instance, a practical synthesis approach for 5,5′-Methylene-bis(benzotriazole), showcasing efficient and green chemistry methods, may provide insights into similar synthetic pathways for related compounds (Gu et al., 2009). Furthermore, studies on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveal the intricacies of reactions involving chloral with substituted anilines, leading to a variety of structurally related thiazolidin-4-ones, which underscores the synthetic flexibility and potential chemical transformations of similar compounds (Issac & Tierney, 1996).
Biological Activities and Applications
The review of 1,3-thiazolidin-4-ones, including their synthesis and biological potentials, highlights their importance in medicinal chemistry. Such compounds have been shown to possess a wide range of pharmacological activities, suggesting potential research avenues for "5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one" in drug development (Santos et al., 2018). Another study on 2,4‐thiazolidinediones (glitazones) discusses their broad biological activities and structural modification capabilities, indicating the versatility of thiazolidin-4-one derivatives in addressing a range of health conditions (Singh et al., 2022).
Heterocyclic Chemistry and Material Science
Research into the chemistry of heterocyclic compounds, including pyrazolines and thiazolidin-4-ones, emphasizes the utility of such molecules in the synthesis of diverse heterocycles. This underscores the potential of "this compound" in the development of novel materials and functional molecules (Gomaa & Ali, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-chloro-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S2/c1-2-14-11(16)10(20-12(14)19)6-7-5-8(15(17)18)3-4-9(7)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZHVMQOFSHBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)




![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)



![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)
![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)
